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Compound of Interest

Compound Name: AS1907417

Cat. No.: B15609320

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AS1907417, a G-protein-coupled receptor

119 (GPR119) agonist, with other therapeutic alternatives for type 2 diabetes. The information

is presented to facilitate objective evaluation and is supported by experimental data from

preclinical studies.

Executive Summary
AS1907417 is a novel, orally active small-molecule GPR119 agonist that has demonstrated

potential as an insulinotropic and β-cell preservative agent for the treatment of type 2 diabetes.

[1] Its mechanism of action involves the activation of GPR119, leading to an increase in

intracellular cyclic AMP (cAMP), which in turn enhances glucose-stimulated insulin secretion

(GSIS) and promotes pancreatic β-cell health. Preclinical studies in various diabetic animal

models have shown that AS1907417 effectively improves glycemic control and preserves β-cell

function. This guide compares the performance of AS1907417 with other GPR119 agonists

and major classes of anti-diabetic drugs.
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Table 1: Comparative Efficacy of GPR119 Agonists

Compound Target

In Vitro
Potency
(cAMP Assay,
EC50)

In Vivo
Efficacy (db/db
mice)

Reference

AS1907417 Human GPR119 1.1 µM

1.6% reduction in

HbA1c after 4

weeks

[1]

AS1269574 Human GPR119 2.5 µM

Data not

available in direct

comparison

[2]

AS1669058 Not Specified 0.11 µM

Significant

reduction in

blood glucose

after 1 week

[3]

AR231453 Human GPR119

56 nM (in the

presence of 15

mM glucose)

Improved

glucose

homeostasis

[3][4]

HD0471953 Not Specified
Data not

available

Dose-dependent

decline in blood

glucose

[5]

PSN632408 Human GPR119 1.9 µM

Reduced food

intake and body

weight gain

[6]

GSK1292263 Human GPR119 pEC50 of 6.9

No significant

effect on glucose

control in type 2

diabetics

[2][7]

Table 2: Comparison of AS1907417 (GPR119 Agonist
Class) with Other Anti-Diabetic Drug Classes
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Drug Class
Mechanism
of Action

HbA1c
Reduction
(Monothera
py)

Effect on
Body
Weight

Risk of
Hypoglyce
mia

Representat
ive Drugs

GPR119

Agonists

Increases

intracellular

cAMP,

leading to

enhanced

GSIS and

GLP-1

secretion.

Moderate

Neutral to

slight

decrease

Low AS1907417

GLP-1

Receptor

Agonists

Mimics

incretin

action,

enhancing

glucose-

dependent

insulin

secretion,

suppressing

glucagon,

and slowing

gastric

emptying.

High (0.8-

2.0%)
Weight loss Low

Semaglutide,

Liraglutide

SGLT2

Inhibitors

Inhibits

glucose

reabsorption

in the

kidneys,

leading to

urinary

glucose

excretion.

Moderate

(0.5-1.0%)
Weight loss Low

Empagliflozin

,

Canagliflozin
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DPP-4

Inhibitors

Inhibits the

breakdown of

incretin

hormones

(GLP-1 and

GIP),

increasing

their active

levels.

Modest (0.5-

0.8%)
Neutral Low

Sitagliptin,

Vildagliptin

Experimental Protocols
Intracellular cAMP Measurement
Objective: To quantify the increase in intracellular cAMP levels in response to GPR119

agonism.

Methodology:

Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in an appropriate

medium.

Compound Treatment: Cells are treated with varying concentrations of the GPR119 agonist

(e.g., AS1907417) for a specified incubation period.

Cell Lysis: After incubation, the cells are lysed to release intracellular components, including

cAMP.

cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a

competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or

an enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The results are typically expressed as the half-maximal effective

concentration (EC50), which is the concentration of the agonist that elicits 50% of the

maximal response.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
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Objective: To assess the potentiation of insulin secretion from pancreatic β-cells in a glucose-

dependent manner.

Methodology:

Islet Isolation or Cell Culture: Pancreatic islets are isolated from animal models (e.g., rats,

mice) or a pancreatic β-cell line (e.g., MIN-6) is used.

Pre-incubation: The islets or cells are pre-incubated in a low-glucose buffer to establish a

basal insulin secretion rate.

Stimulation: The islets or cells are then incubated in a high-glucose buffer in the presence or

absence of the test compound (e.g., AS1907417).

Supernatant Collection: The supernatant is collected to measure the amount of secreted

insulin.

Insulin Quantification: Insulin levels are quantified using an ELISA or radioimmunoassay

(RIA).

Data Analysis: The stimulation index is calculated as the ratio of insulin secreted under high-

glucose conditions (with the compound) to that secreted under basal (low-glucose)

conditions.

RT-qPCR for Pancreatic and Duodenal Homeobox 1
(PDX-1) mRNA Expression
Objective: To measure the effect of the compound on the gene expression of PDX-1, a key

transcription factor for β-cell function and development.

Methodology:

Cell/Tissue Treatment: Pancreatic β-cells or tissues from treated animals are collected.

RNA Extraction: Total RNA is extracted from the samples using a suitable kit.
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Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA

(cDNA).

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific

for PDX-1 and a housekeeping gene (for normalization).

Data Analysis: The relative expression of PDX-1 mRNA is calculated using the delta-delta Ct

method, comparing the treated group to the control group.

Mandatory Visualization

Pancreatic β-cell

AS1907417 GPR119binds & activates Gαsactivates

Adenylate Cyclase
activates

cAMPconverts

ATP

Protein Kinase A
(PKA)

activates

Epac2activates
Insulin Granule

Exocytosis

promotes

PDX-1 Gene
Expression

increases

promotes

Pancreatic β-cell

Click to download full resolution via product page

Caption: GPR119 Signaling Pathway Activation by AS1907417.
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Caption: Experimental Workflow for AS1907417 Evaluation.

Therapeutic Alternatives
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Caption: Logical Comparison of Anti-Diabetic Mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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